Home > Products > Building Blocks P6658 > (4-(tert-Butylcarbamoyl)phenyl)boronic acid
(4-(tert-Butylcarbamoyl)phenyl)boronic acid - 850568-14-8

(4-(tert-Butylcarbamoyl)phenyl)boronic acid

Catalog Number: EVT-327114
CAS Number: 850568-14-8
Molecular Formula: C11H16BNO3
Molecular Weight: 221.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(4-(tert-Butylcarbamoyl)phenyl)boronic acid is an organoboron compound. It consists of a phenylboronic acid moiety, where a boronic acid group (-B(OH)2) is attached to a benzene ring. Additionally, a tert-butylcarbamoyl group (-CONHC(CH3)3) is present at the para position of the benzene ring. This compound is commonly used as a reagent in organic synthesis, specifically in Suzuki-Miyaura cross-coupling reactions. []

tert-Butyl bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

Compound Description: tert-Butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate is synthesized via a Suzuki cross-coupling reaction of tert-butyl bis(4-bromophenyl)carbamate and (4-(hexyloxy)phenyl)boronic acid in the presence of tetrakis(triphenylphosphine)palladium(0). It serves as a precursor to the donor building block bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)amine, which is of significant interest for the production of organic photovoltaic materials. [, ]

Relevance: This compound is structurally related to (4-(tert-butylcarbamoyl)phenyl)boronic acid by sharing the tert-butyl carbamate moiety. While the target compound has a boronic acid group attached to a phenyl ring, this compound has the carbamate connected to a biphenyl system. Both molecules highlight the use of boronic acid derivatives in building larger organic structures. [, ]

4-tert-Butylphenylboronic acid

Compound Description: 4-tert-Butylphenylboronic acid is a boronic acid derivative used as a sugar extractant and in the synthesis of various organic compounds. It has been explored for its ability to extract sugars, particularly xylose, from buffered aqueous solutions. []

Relevance: This compound shares the same phenylboronic acid core structure with (4-(tert-butylcarbamoyl)phenyl)boronic acid. The key difference lies in the para-substituent: a tert-butyl group in this compound compared to a tert-butylcarbamoyl group in the target compound. Both compounds showcase the versatility of boronic acids in organic synthesis and extraction processes. []

3,5-Difluorophenylboronic acid

Compound Description: 3,5-Difluorophenylboronic acid is another boronic acid derivative utilized in the synthesis of boroxine adducts with pyrazoles. These adducts, characterized by B-N dative bonds, exhibit unique hydrogen-bonding interactions and thermal properties. []

Relevance: While structurally different from (4-(tert-butylcarbamoyl)phenyl)boronic acid in terms of the substituents on the phenyl ring (3,5-difluoro vs. 4-tert-butylcarbamoyl), both compounds highlight the reactivity of the boronic acid functional group in forming adducts and participating in diverse chemical reactions. []

2-(3,5-Bis(trifluoromethyl)phenyl)-4-methylpyridine

Compound Description: 2-(3,5-Bis(trifluoromethyl)phenyl)-4-methylpyridine is a key chromophoric N∧C cyclometalated ligand used in the synthesis of mono-cyclometalated Platinum(II) complexes. These complexes exhibit unique photophysical properties and are studied for their potential applications in electroluminescent devices. []

Relevance: This compound is prepared through a palladium-catalyzed Suzuki cross-coupling reaction between 2-chloro-4-methylpyridine and 3,5-bis(trifluoromethyl)phenylboronic acid. This highlights the utility of boronic acid derivatives, similar to (4-(tert-butylcarbamoyl)phenyl)boronic acid, as building blocks in the synthesis of complex organic molecules with potential applications in various fields. []

Bis(μ-phenyl)-tetrakis(μ-caprolactamato)dirhodium(III)

Compound Description: This compound, denoted as [Rh2(cap)4Ph2], is a novel and stable dirhodium(III) complex prepared from the dirhodium(II) complex Rh2(cap)4 through a copper-catalyzed, aerobic oxidation using sodium tetraphenylborate as the phenyl transfer agent. []

Relevance: The synthesis of [Rh2(cap)4Ph2] demonstrates the ability of tetraphenylborate to act as a source of phenyl groups in the presence of a suitable catalyst and oxidant. This reactivity is conceptually related to the use of boronic acids, such as (4-(tert-butylcarbamoyl)phenyl)boronic acid, as arylating reagents in palladium-catalyzed cross-coupling reactions, showcasing the diverse reactivity of organoboron compounds in chemical synthesis. []

Overview

(4-(tert-Butylcarbamoyl)phenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a phenyl ring that is further substituted with a tert-butylcarbamoyl group. This compound is significant in medicinal chemistry and organic synthesis due to its stability and versatility in various chemical reactions.

Source

This compound can be synthesized through various methods, which will be discussed in detail in the synthesis analysis section. Its relevance in scientific research stems from its applications in drug development and as a building block in organic synthesis.

Classification

(4-(tert-Butylcarbamoyl)phenyl)boronic acid falls under the category of boronic acids, which are compounds containing a boron atom bonded to a hydroxyl group and an aryl or alkyl group. It is classified as an aryl boronic acid, specifically due to the presence of the phenyl group.

Synthesis Analysis

Methods

The synthesis of (4-(tert-Butylcarbamoyl)phenyl)boronic acid can be approached through multiple synthetic pathways:

  1. Electrophilic Trapping: A common method involves the electrophilic trapping of arylmetal intermediates with borate esters. This method typically yields low amounts of the desired product when using traditional Grignard reagents .
  2. Transmetalation Reactions: Aryl boronic acids can also be synthesized through transmetallation processes involving aryl silanes and stannanes, where trialkylaryl silanes are reacted with boron halides to form arylboron dibromides .
  3. Direct Boronylation: This method employs diboronyl esters and transition metal catalysts to facilitate direct boronylation of phenolic compounds, providing a more atom-economical approach to synthesizing phenylboronic acids .
  4. Flow Chemistry: Recently, flow chemistry techniques have been developed to enhance the efficiency of synthesizing phenylboronic acids by optimizing reaction conditions and minimizing side reactions .

Technical Details

The synthesis often requires careful control over reaction conditions, such as temperature and concentration, to maximize yield and minimize by-products. Catalysts such as palladium(II) chloride are frequently employed to facilitate cross-coupling reactions essential for forming new carbon-boron bonds.

Molecular Structure Analysis

Structure

The molecular structure of (4-(tert-Butylcarbamoyl)phenyl)boronic acid features:

  • A phenyl ring substituted at the para position with a tert-butylcarbamoyl group.
  • A boronic acid functional group (-B(OH)2) attached to the phenyl ring.
Chemical Reactions Analysis

Reactions

(4-(tert-Butylcarbamoyl)phenyl)boronic acid participates in various chemical reactions typical of boronic acids:

  1. Suzuki-Miyaura Coupling: This cross-coupling reaction involves the formation of carbon-carbon bonds between aryl halides and aryl boronic acids, facilitated by palladium catalysts .
  2. Acid-Base Reactions: The boronic acid functional group can undergo protonation and deprotonation reactions, affecting its reactivity and solubility in different solvents.
  3. Formation of Boronate Esters: The compound can react with alcohols to form stable boronate esters, which are useful intermediates in organic synthesis.

Technical Details

The efficiency of these reactions can depend on factors such as solvent choice, temperature, and the presence of specific catalysts or ligands that can enhance reactivity or selectivity.

Mechanism of Action

Process

The mechanism by which (4-(tert-Butylcarbamoyl)phenyl)boronic acid exerts its effects typically involves:

  1. Coordination: The boron atom can coordinate with various nucleophiles due to its electron-deficient nature.
  2. Transmetalation: In cross-coupling reactions like Suzuki-Miyaura, transmetalation occurs where an aryl group is transferred from a metal complex to the boron center.
  3. Reductive Elimination: Finally, reductive elimination leads to the formation of new carbon-carbon bonds while regenerating the metal catalyst.

Data

These steps highlight the versatility of boronic acids in facilitating complex organic transformations crucial for developing pharmaceuticals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in polar solvents like water and alcohols due to its polar functional groups.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture due to the hydroxyl group.
  • Reactivity: Reacts readily with nucleophiles and electrophiles, making it suitable for various synthetic applications.

Relevant data includes melting point ranges, boiling points, and specific reactivity profiles that can vary based on substituents on the phenolic ring.

Applications

Scientific Uses

(4-(tert-Butylcarbamoyl)phenyl)boronic acid has several applications in scientific research:

  1. Medicinal Chemistry: Utilized as an intermediate in synthesizing pharmaceuticals due to its ability to form stable carbon-boron bonds.
  2. Organic Synthesis: Acts as a versatile building block for constructing complex organic molecules through cross-coupling reactions.
  3. Ligand Development: Employed in designing ligands for catalysis, enhancing selectivity and reactivity in chemical transformations.
Introduction to Boronic Acid Derivatives in Medicinal Chemistry

The integration of boron into pharmacologically active compounds represents a paradigm shift in modern drug design, moving beyond traditional organic elements to leverage boron's unique electronic properties. Boronic acids, characterized by their R–B(OH)₂ structure, possess an electron-deficient boron atom capable of reversible covalent interactions with nucleophiles—a property that underpins their therapeutic utility. This amphiphilic nature allows boronic acid-containing drugs to transition between trigonal planar (sp²) and tetrahedral (sp³) configurations, facilitating precise interactions with biological targets that are often unattainable with purely carbon-based structures. The emergence of functionalized derivatives, particularly carbamoyl-substituted aryl boronic acids like (4-(tert-Butylcarbamoyl)phenyl)boronic acid, reflects an ongoing effort to optimize this core pharmacophore for enhanced target engagement and physicochemical performance [1] [5] [8].

Table 1: Key Milestones in Boronic Acid Therapeutic Development

YearCompound/DrugSignificanceTherapeutic Area
1860Ethylboronic acidFirst synthesized boronic acid (Frankland)N/A
2003Bortezomib (Velcade®)First FDA-approved boronic acid drugMultiple Myeloma
2014Tavaborole (Kerydin®)First FDA-approved benzoxaboroleOnychomycosis
2015Ixazomib (Ninlaro®)Oral proteasome inhibitorMultiple Myeloma
2017Vaborbactam (Vabomere®)β-lactamase inhibitorResistant bacterial infections
2017Crisaborole (Eucrisa®)PDE4 inhibitorAtopic Dermatitis

Historical Evolution of Boronic Acid-Based Therapeutics

The therapeutic application of boron compounds began long before their specific molecular mechanisms were understood. Early medicinal uses centered on boric acid (H₃BO₃) as a mild antiseptic and eyewash in the 18th century, exploiting its weak antibacterial properties. The 20th century witnessed two pivotal developments: the utilization of boron in Neutron Capture Therapy (BNCT) starting in the 1950s, where boron-10 isotopes like boronophenylalanine (BPA) and mercaptoundecahydrodecaborane (BSH) were employed as neutron absorbers for targeted cancer radiotherapy, and the discovery of natural boron-containing antibiotics (boromycin, aplasmomycin) in the 1960s-70s, which demonstrated potent activity against mycobacteria and HIV [4] [9].

The true turning point arrived in 2003 with the FDA approval of bortezomib, a dipeptidyl boronic acid proteasome inhibitor for multiple myeloma. This breakthrough validated boronic acids as viable drug candidates, overcoming historical concerns about potential toxicity. Bortezomib’s mechanism—reversible covalent binding to the catalytic threonine residue of the 20S proteasome—showcased the unique pharmacodynamic advantages of the boronic acid moiety. Subsequent approvals, including the benzoxaborole antifungals (tavaborole, 2014) and eczema treatment crisaborole (2017), the proteasome inhibitor ixazomib (2015), and the β-lactamase inhibitor vaborbactam (2017), cemented boron’s place in the medicinal chemistry arsenal. These successes spurred intensive research into diverse boron chemotypes (benzoxaboroles, diazaborines, carboranes) across therapeutic areas [1] [5] [9].

Role of Boronic Acid Motifs in Targeted Drug Design

The exceptional value of the boronic acid group in drug design stems from its multifaceted chemical biology:

  • Reversible Covalent Inhibition: The boron atom acts as a potent Lewis acid, forming reversible covalent adducts with nucleophilic residues (primarily serine, threonine, tyrosine, lysine, or histidine) within enzyme active sites. This is exemplified by bortezomib’s inhibition of the proteasome’s chymotrypsin-like site, where the boron coordinates the catalytic Thr1Oγ, forming a transition state-like complex with significantly higher potency (nM range) and selectivity compared to earlier aldehyde-based inhibitors [1] [7]. Similarly, vaborbactam forms a covalent but reversible bond with the catalytic serine of serine β-lactamases (KPC), protecting co-administered β-lactam antibiotics (e.g., meropenem) from hydrolysis [1] [5].

  • Molecular Recognition & Sensing: Boronic acids readily form cyclic esters (boronate esters) with 1,2- or 1,3-diols, such as those found on carbohydrates (e.g., sialic acid on cell surfaces) or the ribose backbone of RNA. This reversible interaction underpins applications in targeted drug delivery systems (e.g., boronic acid-decorated nanoparticles or liposomes for selective cell targeting) and responsive materials. For instance, hydrogels exploiting boronate ester dynamics release payloads in response to pH changes or competitive diol binding [3] [6] [8].

  • pH-Dependent Behavior & Bioisosterism: The equilibrium between the neutral trigonal (sp²) form (favored at pH < pKa) and the anionic tetrahedral (sp³) boronate form (favored at pH > pKa) is crucial. The pKa of aryl boronic acids (typically ~8.5-10) can be lowered significantly by electron-withdrawing substituents (e.g., ortho-formyl groups, pKa ~7.2; meta-nitro, pKa ~7.1), enabling enhanced binding at physiological pH. Boronic acids can act as bioisosteres for carboxylic acids, offering advantages in membrane permeability and metabolic stability while retaining the ability to engage in key hydrogen bonding interactions [1] [5] [8].

  • Dynamic Covalent Chemistry (DCC): The reversible nature of B-O, B-N, and B-S bonds formed by boronic acids enables their use in DCC. This facilitates the creation of stimuli-responsive systems (e.g., releasing drugs in the presence of reactive oxygen species like H2O2, or at specific pH values), self-healing materials, and combinatorial libraries for identifying high-affinity binders against biological targets [6] [8].

Table 2: Key Mechanisms of Boronic Acids in Drug Action and Design

MechanismStructural BasisTherapeutic ExampleAdvantage
Reversible Covalent Enzyme InhibitionBoron coordinates nucleophilic residue (Ser, Thr) in enzyme active siteBortezomib (Proteasome), Vaborbactam (β-Lactamase)High potency, selectivity, tunable residence time
Diol Recognition & TargetingFormation of cyclic boronate esters with cis-diols (sugars, RNA)Boronic acid-functionalized antimicrobial photosensitizers [3], Glucose sensorsCell targeting, Stimuli-responsive drug release
pH-Dependent Switchingsp² (trigonal, neutral) ⇌ sp³ (tetrahedral, anionic) equilibriumCrisaborole (PDE4 inhibition enhanced at skin pH?)Tunable binding affinity/solubility via substituents
BioisosterismReplaces carboxylic acid (-COOH) with -B(OH)2Various investigational protease inhibitorsImproved permeability, Altered metabolism, Retained H-bonding
Dynamic Covalent ChemistryReversible B-X (X=O, N, S) bond formation under physiological conditionsSelf-healing hydrogels [6], ROS-responsive prodrugsStimuli-responsive release, Adaptive materials

Emergence of Carbamoyl-Functionalized Boronic Acids in Pharmacological Research

Carbamoyl-functionalized aryl boronic acids, such as (4-(tert-Butylcarbamoyl)phenyl)boronic acid, represent a strategic advancement in boronic acid medicinal chemistry. These compounds integrate two distinct pharmacophoric elements onto an aromatic scaffold:

  • The Boronic Acid (B(OH)₂ Group): Provides the core mechanism for reversible covalent target binding (e.g., to proteases, hydrolases) or diol recognition, as described previously.

  • The Carbamoyl Group (-NHCOR): This moiety, particularly when featuring alkyl substituents like the tert-butyl group, serves multiple critical functions:

  • Enhanced Solubility & Pharmacokinetics: The polar carboxamide group improves aqueous solubility compared to simple aryl boronic acids, mitigating aggregation tendencies and potentially enhancing oral bioavailability. The tert-butyl group adds lipophilicity, aiding membrane permeability and optimizing logP. This amphiphilic balance is crucial for drug-like properties [5] [6].
  • Directed Hydrogen Bonding: The carboxamide acts as both a hydrogen bond donor (N-H) and acceptor (C=O), enabling specific interactions with enzyme active sites or biological targets. These interactions can significantly enhance binding affinity and selectivity beyond what the boronic acid alone can achieve. The tert-butyl group provides steric bulk, potentially filling hydrophobic pockets and influencing binding orientation.
  • Conformational Restriction & Stability: While less rigid than cyclic structures, bulky alkyl carbamoyl groups can impose some conformational constraints on the linker connecting them to the boronic acid.
  • Synergistic Targeting Potential: The proximity of the boronic acid and carbamoyl groups creates a unique pharmacophore capable of simultaneous multi-point interactions with complex biological targets. For example, in protease inhibition, the boronic acid might engage the catalytic nucleophile, while the carbamoyl group could form key hydrogen bonds with backbone amides or side chains within the S1/S2 pockets.

The (4-substituted)phenylboronic acid scaffold is particularly favored. The para position allows for optimal spatial separation and orientation of the two functional groups without introducing significant steric strain compared to ortho substitution, which can hinder boronate ester formation. The benzene ring provides a stable, planar platform. Compounds like (4-(tert-Butylcarbamoyl)phenyl)boronic acid are thus valuable tools and potential precursors in drug discovery programs targeting enzymes where reversible covalent inhibition is advantageous (e.g., proteases, serine hydrolases, deubiquitinases) or for developing novel targeted delivery systems leveraging diol binding [5] [10]. Research focuses on optimizing the carbamoyl substituent (R in -NHCOR) to fine-tune target affinity, selectivity, solubility, and metabolic stability.

Table 3: Structural and Functional Roles of Key Groups in Carbamoyl-Functionalized Boronic Acids

Structural ElementKey Physicochemical PropertiesPotential Biological RolesExample in Compound
Aryl Boronic Acid (-B(OH)₂)Lewis acidity, sp²/sp³ equilibrium, pKa ~8.5-9 (aryl), Forms boronate estersReversible covalent enzyme inhibition, Diol recognition/sensing, Bioisostere for carboxylateCore binding motif
Para-Substituted Benzene RingPlanarity, Conjugation, StabilitySpacer/linker between functional groups, Modulates electronics (EWG lowers B pKa)Central scaffold
Carbamoyl Linker (-NHC(O)-)Polarity (H-bond donor/acceptor), Dipole moment, Amide resonanceHydrogen bonding with target (backbone/side chains), Solubilization, Conformational influenceDirectly attached to phenyl ring
tert-Butyl Group (-C(CH₃)₃)High lipophilicity, Significant steric bulk, Metabolic stability (resistance to oxidation)Fills hydrophobic pockets, Enhances membrane permeability, Blocks metabolism at amide NR group on carbamoyl
Overall MoleculeAmphiphilic (B(OH)₂ polar, tBu lipophilic), Tunable pKaMulti-point target engagement (B covalent + H-bonds + hydrophobic), Responsive to pH/diols(4-(tert-Butylcarbamoyl)phenyl)boronic acid

Properties

CAS Number

850568-14-8

Product Name

(4-(tert-Butylcarbamoyl)phenyl)boronic acid

IUPAC Name

[4-(tert-butylcarbamoyl)phenyl]boronic acid

Molecular Formula

C11H16BNO3

Molecular Weight

221.06 g/mol

InChI

InChI=1S/C11H16BNO3/c1-11(2,3)13-10(14)8-4-6-9(7-5-8)12(15)16/h4-7,15-16H,1-3H3,(H,13,14)

InChI Key

JAIIZPWLCVMPFA-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NC(C)(C)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.